molecular formula C30H35N3O B11036641 6',6',8'-Trimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptan]-2'-one

6',6',8'-Trimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptan]-2'-one

Cat. No.: B11036641
M. Wt: 453.6 g/mol
InChI Key: KCTCKOKFTBTJBQ-UHFFFAOYSA-N
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Description

6’,6’,8’-Trimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cycloheptan]-2’-one is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,6’,8’-Trimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cycloheptan]-2’-one typically involves multi-step organic reactions. One common approach is to start with a precursor molecule that contains the core structure of the compound and then introduce the necessary functional groups through a series of chemical reactions. These reactions may include cyclization, alkylation, and oxidation steps, often under controlled conditions such as specific temperatures, pressures, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and yield, using advanced techniques such as automated synthesis and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6’,6’,8’-Trimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cycloheptan]-2’-one can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6’,6’,8’-Trimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cycloheptan]-2’-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’,6’,8’-Trimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cycloheptan]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 6’,6’,8’-Trimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cycloheptan]-2’-one
  • 6’,6’,8’-Trimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cycloheptan]-2’-one

Uniqueness

The uniqueness of 6’,6’,8’-Trimethyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cycloheptan]-2’-one lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H35N3O

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C30H35N3O/c1-19-16-22-25-23(17-19)30(26-21(12-15-31-30)20-10-6-7-11-24(20)32-26)27(34)33(25)29(18-28(22,2)3)13-8-4-5-9-14-29/h6-7,10-11,16-17,31-32H,4-5,8-9,12-15,18H2,1-3H3

InChI Key

KCTCKOKFTBTJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C5=C(CCN4)C6=CC=CC=C6N5)C(=O)N3C7(CCCCCC7)CC2(C)C

Origin of Product

United States

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